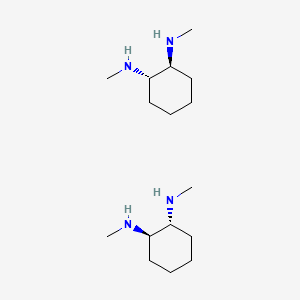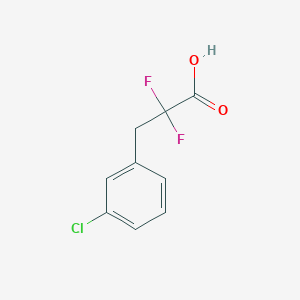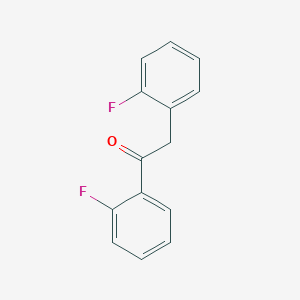![molecular formula C21H23BrINO5 B12316937 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by the presence of bromine, iodine, and a propanoic acid group
Vorbereitungsmethoden
The synthesis of 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For studying the effects of halogenated compounds on biological systems.
Wirkmechanismus
The mechanism of action of this compound likely involves interactions with molecular targets through its halogen groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include 3-(4-bromophenyl)propanoic acid and other halogenated aromatic acids . Compared to these compounds, 3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its combination of bromine and iodine, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23BrINO5 |
|---|---|
Molekulargewicht |
576.2 g/mol |
IUPAC-Name |
3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
NKGXZHJJBLLHDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)


![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
